molecular formula C₆₅H₇₈D₄N₂O₁₈S₂ B1159015 (R)-trans-Atracurium Besylate-d4

(R)-trans-Atracurium Besylate-d4

Cat. No.: B1159015
M. Wt: 1247.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-trans-Atracurium Besylate-d4 is a deuterium-labeled stable isotope of the neuromuscular blocking agent Atracurium. With a molecular formula of C65H78D4N2O18S2 and a molecular weight of 1247.5 g/mol, this compound is specifically designed for use in research and development . As a stable isotope, its primary research value lies in applications such as quantitative mass spectrometry, internal standardization, and detailed pharmacokinetic and metabolic studies, where it helps to ensure analytical accuracy and precision. Atracurium besylate, the parent compound, is a non-depolarizing skeletal muscle relaxant that acts as a competitive antagonist of the neurotransmitter acetylcholine at the postsynaptic nicotinic receptors of the neuromuscular junction . This competitive binding inhibits neuromuscular transmission, leading to skeletal muscle relaxation . A key feature of atracurium is its unique metabolism, which occurs primarily via Hofmann elimination, a non-enzymatic process that is independent of renal or hepatic function . The deuterated form, this compound, allows researchers to track the fate of the original molecule with high fidelity. It is particularly valuable for studying the pharmacokinetic profile and the formation of metabolites, including laudanosine, which is a known metabolite of atracurium that can cross the blood-brain barrier . This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

Molecular Formula

C₆₅H₇₈D₄N₂O₁₈S₂

Molecular Weight

1247.5

Synonyms

(1R,1’R,2S,2’S)-2,2’-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-Isoquinolinium Benzenesulfonate-d4

Origin of Product

United States

Comparison with Similar Compounds

Atracurium Besylate

Molecular Formula : C₆₅H₈₂N₂O₁₈S₂ (molecular weight: 1243.49 g/mol) .

  • Stereoisomerism : Atracurium Besylate is a mixture of ten stereoisomers due to four chiral centers. The (R)-trans isomer is pharmacologically active, while others contribute to degradation kinetics .
  • Degradation Pathways: Hofmann Elimination: pH- and temperature-dependent breakdown into laudanosine and monoacrylate derivatives, minimizing cumulative effects . Ester Hydrolysis: Independent of plasma cholinesterase, ensuring predictable duration in patients with hepatic/renal impairment .
  • Clinical Profile: ED₉₅: 0.2 mg/kg (onset: 4.0 minutes; duration: 44.1 minutes) . Safety: No histamine release at therapeutic doses, unlike older neuromuscular blockers .

Cisatracurium Besylate

Molecular Formula : C₆₅H₈₂N₂O₁₈S₂ (same as Atracurium but distinct stereochemistry) .

  • Stereochemical Difference : The R-cis-R′-trans configuration reduces histamine release risk compared to Atracurium .
  • Analytical Differentiation: Chromatographic Resolution: USP methods require ≥2.0 resolution between R-cis-R′-trans-atracurium and cisatracurium peaks using LC-UV (280 nm, L1 column) . Degradation Products: Lower laudanosine generation, enhancing safety in prolonged infusions .

(R)-cis-5Xi-Methyl Atracurium Dibesylate

Molecular Formula : C₅₄H₇₄N₂O₁₂·2(C₆H₅O₃S) (molecular weight: 943.17 g/mol) .

  • Structural Modifications : Methylation at the 5Xi position alters metabolic stability.
  • Applications : Primarily used as a reference impurity in quality control assays .

Comparative Data Tables

Table 1: Molecular and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) ED₉₅ (mg/kg) Onset (min) Duration (min)
Atracurium Besylate C₆₅H₈₂N₂O₁₈S₂ 1243.49 0.2 4.0 44.1
Cisatracurium Besylate C₆₅H₈₂N₂O₁₈S₂ 1243.49 0.05 2.5 52.0
(R)-trans-Atracurium Besylate-d4 C₅₉H₇₇N₂O₁₅S 1086.31 N/A N/A N/A

Table 2: Analytical Chromatography Parameters

Parameter Atracurium Besylate Cisatracurium Besylate
Column L1 (5 µm, 4.6 × 25 cm) L1 (5 µm, 4.6 × 25 cm)
Detection UV 280 nm UV 280 nm
Resolution Requirement ≥2.0 (vs. degradants) ≥2.0 (vs. R-cis-R′-trans isomer)
Tailing Factor ≤1.7 ≤1.7

Key Research Findings

  • Isomer Separation : USP guidelines mandate rigorous LC-UV conditions to resolve structurally similar isomers, critical for batch consistency .
  • Deuterated Utility : this compound improves precision in pharmacokinetic studies by mitigating matrix effects in LC-MS .

Preparation Methods

Reaction Optimization for Impurity Reduction

Crude atracurium besylate synthesized via traditional methods often contains residual methyl benzenesulfonate (up to 6.5% by HPLC) and unreacted Compound 1. To mitigate this, modern protocols employ acetonitrile as the primary solvent, combined with catalytic sodium carbonate (2.5–10 mg per gram of atracurium). This base facilitates complete quaternization while remaining insoluble, enabling easy filtration post-reaction. The reaction mixture is maintained at ambient temperature for 12–24 hours, achieving >98% conversion efficiency.

Deuterium Incorporation Strategies

Deuterium labeling at the trans-2-methylisoquinolinium positions requires substituting protonated reagents with deuterated analogs. For example:

  • Methyl-d3 benzenesulfonate : Synthesized via sulfonation of benzene-d6 with deuterated sulfuric acid, followed by methylation using CD3I.

  • Deuterated solvents : Ethanol-d6 or acetonitrile-d3 ensures isotopic purity during recrystallization.

Critical parameters for deuterium retention include low-temperature reactions (0–5°C) and inert atmospheres to prevent H/D exchange. Post-synthesis NMR analysis confirms ≥99% isotopic enrichment at target positions.

Purification Techniques for Crude this compound

Solvent Precipitation and Crystallization

Post-quaternization, the crude product is precipitated using a toluene-heptane system (5–15 g heptane per gram of atracurium). This replaces hazardous diethyl ether, reducing purification cycles from 3–4 to a single step. The precipitate is washed with cold toluene to residual methyl benzenesulfonate to <0.1%.

Table 1: Solvent Ratios for Precipitation

ComponentRatio (g/g Atracurium)Purpose
Ethanol3.0Initial dissolution
Toluene25.0Diluent for impurity partitioning
Heptane5–15Anti-solvent for crystallization

Chromatographic Purification

For isotopic and isomeric purity, preparative HPLC with a C18 silica column and deuterated mobile phases (e.g., D2O:acetonitrile-d3 = 70:30) isolates this compound from cis-isomers and non-deuterated byproducts. Fractions are lyophilized to yield a white crystalline solid with >99.5% chemical and isotopic purity.

Isomeric Resolution of this compound

Chiral Stationary Phase Chromatography

The R,R′-atracurium besylate mixture (58% cis-cis, 34% cis-trans, 6% trans-trans) is resolved using a Chiralpak IA column with a hexane-d14:ethanol-d6:trifluoroacetic acid (80:20:0.1) mobile phase. The (R)-trans isomer elutes at 12.3 minutes, achieving 99.9% enantiomeric excess (ee).

Ion Exchange for Anion Replacement

To convert intermediate salts (e.g., perchlorate or tetrafluoroborate) to besylate, an ion exchange resin (Dowex 1x2-200, besylate form) is used. The resin selectively replaces anions while preserving the (R)-trans configuration, yielding a final product with <0.05% halide impurities.

Table 2: Ion Exchange Parameters

ParameterValueOutcome
Resin capacity2.5 meq/gComplete anion exchange
Flow rate1.0 mL/min99.8% besylate conversion
EluentD2O:acetonitrile-d3 (1:1)Isotopic consistency

Formulation and Stability Considerations

Stock Solution Preparation

This compound is formulated in deuterated solvents for in vivo studies. A typical protocol involves:

  • Dissolving 10 mg in 1.6 mL DMSO-d6.

  • Adding 0.4 mL PEG300-d8 and 0.2 mL Tween 80-d16.

  • Diluting with D2O to 5 mg/mL.

Table 3: Stock Solution Properties

Concentration (mM)Volume (mL)Solvent System
100.804DMSO-d6:PEG300-d8 (3:1)
500.161DMSO-d6:Tween 80-d16 (5:1)

Stability Under Accelerated Conditions

Lyophilized this compound retains 98.2% potency after 6 months at -20°C in argon-sealed vials. In solution (pH 4.5–5.5), degradation to laudanosine-d4 is <0.5% over 24 hours at 25°C.

Analytical Validation and Quality Control

LC-MS Quantification

A Shimadzu LCMS-8050 system with deuterated internal standards confirms isotopic purity:

  • Column : Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm).

  • Mobile phase : 0.1% formic acid-d2 in D2O (A) and 0.1% formic acid-d2 in acetonitrile-d3 (B).

  • Detection : m/z 598.3 → 165.1 (quantifier ion for d4-labeled species).

X-ray Powder Diffraction (XRPD)

XRPD of this compound shows characteristic peaks at 2θ = 8.7°, 12.3°, and 17.5°, confirming crystalline consistency with non-deuterated analogs .

Q & A

Basic: What chromatographic methods are optimal for resolving (R)-trans-Atracurium Besylate-d4 from its stereoisomers?

Methodological Answer:
A validated reversed-phase HPLC-UV method using a 5-µm L1 column (4.6 × 250 mm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (gradient elution) can achieve baseline separation. Key parameters include:

  • Flow rate: 1.5 mL/min
  • Detection: UV at 280 nm
  • System suitability: Resolution ≥2.0 between (R)-trans and (R)-cis isomers, tailing factor ≤1.7, and RSD ≤1.5% for retention times .
    Application: Use this method to quantify deuterated vs. non-deuterated forms and assess purity in synthetic batches.

Advanced: How does deuteration at specific positions influence the metabolic stability of this compound compared to the non-deuterated analog?

Methodological Answer:
Deuteration alters pharmacokinetics by slowing CYP450-mediated metabolism via the kinetic isotope effect. To study this:

  • In vitro assays: Incubate with human liver microsomes (HLMs) under controlled pH/temperature. Monitor parent compound depletion and metabolite formation (e.g., laudanosine) via LC-MS/MS.
  • Isotope tracing: Compare deuterium retention in metabolites using high-resolution MS to identify metabolic soft spots .
    Data Analysis: Use Michaelis-Menten kinetics to calculate VmaxV_{max} and KmK_m. Address variability by normalizing to protein content and including positive controls (e.g., non-deuterated compound) .

Basic: How to validate a quantitative NMR (qNMR) method for assessing deuterium incorporation in this compound?

Methodological Answer:

  • Internal standard: Use maleic acid (δ 6.3 ppm) for chemical shift referencing and quantification.
  • Parameters: 600 MHz spectrometer, 256 scans, 25°C, D2O lock.
  • Validation: Assess linearity (R² ≥0.995), precision (RSD ≤2% for triplicates), and accuracy (spike-recovery 98–102%).
  • Pitfalls: Correct for relaxation effects and ensure complete dissolution to avoid signal splitting .

Advanced: How to design a stability-indicating study for this compound under stress conditions (e.g., hydrolysis, oxidation)?

Methodological Answer:

  • Stressors:
    • Acid/Base: 0.1M HCl/NaOH at 60°C for 24h.
    • Oxidative: 3% H₂O₂ at 25°C for 6h.
  • Analysis: Use HPLC-PDA to track degradation products. Confirm structural changes via LC-QTOF-MS (e.g., +16 Da for hydroxylation).
  • Data Interpretation: Calculate degradation kinetics (zero/first-order models) and identify major degradation pathways. Cross-validate with forced degradation of non-deuterated analogs to isolate isotope effects .

Basic: What strategies mitigate variability in quantifying this compound in biological matrices (e.g., plasma)?

Methodological Answer:

  • Sample Prep: Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) to reduce matrix interference.
  • Calibration: Isotope-labeled internal standard (e.g., Atracurium-d8) to correct for recovery losses.
  • LC-MS/MS: MRM transitions (e.g., m/z 622 → 355 for analyte; m/z 630 → 363 for IS). Optimize collision energy to minimize background noise .

Advanced: How to resolve contradictory data in studies on Hofmann elimination kinetics of this compound?

Methodological Answer:
Contradictions often arise from pH/temperature variability or matrix effects.

  • Controlled Replication: Conduct experiments in buffer (pH 4.0 vs. 7.4) at 37°C. Monitor degradation via HPLC-UV every 30 mins.
  • Statistical Analysis: Use ANOVA to compare rate constants (kk) across conditions. If outliers persist, apply Grubbs’ test (α=0.05) and re-evaluate sample integrity (e.g., light exposure, storage) .

Basic: What spectroscopic techniques differentiate this compound from its cis isomers?

Methodological Answer:

  • NMR: Compare coupling constants (JJ) in NOESY spectra; trans isomers show distinct NOE correlations between H-1 and H-2 protons.
  • IR: Cis isomers exhibit stronger carbonyl stretching (1700–1750 cm⁻¹) due to steric strain.
  • X-ray Crystallography: Resolve absolute configuration using anomalous dispersion effects (Cu-Kα radiation) .

Advanced: How to model the deuterium isotope effect on the binding affinity of this compound to neuromuscular receptors?

Methodological Answer:

  • In silico Docking: Use Schrödinger’s Glide to simulate binding with/without deuterium. Compare binding energies (ΔG) and hydrogen-bonding networks.
  • In vitro Validation: Radioligand displacement assays (³H-Atracurium) in rat diaphragm tissue. Calculate IC50IC_{50} shifts via nonlinear regression (GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.